4-(3-Carboxy-5-fluorophenyl)phenol
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Description
Molecular Structure Analysis
The molecular structure of 4-(3-Carboxy-5-fluorophenyl)phenol consists of a biphenyl core with a carboxylic acid group and a hydroxyl group attached. The fluorine atom is positioned at the 5-position of one of the phenyl rings. Refer to the InChI code for the exact arrangement of atoms: 1S/C13H9FO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17)
.
Scientific Research Applications
Phenolic Compounds in Medicine and Health
Phenolic acids, such as Chlorogenic Acid (CGA), have been recognized for their diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA, specifically, is known for modulating lipid metabolism and glucose, hinting at potential therapeutic applications for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Similarly, the review on cinnamic acid derivatives highlighted their underutilized anticancer potentials, suggesting the exploration of phenolic compounds in antitumor research (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Analysis
Phenolic compounds have also been studied for their environmental presence and impact. Synthetic Phenolic Antioxidants (SPAs), for example, have raised concerns due to their potential for environmental pollution and adverse health effects, emphasizing the need for research on their occurrence, human exposure, and toxicity (Liu & Mabury, 2020). This underscores the importance of understanding the environmental behavior of phenolic compounds to mitigate their potential hazards.
Catalysis and Material Science
Research on phenolic compounds extends into catalysis and material science, illustrating their versatility. For example, the study on metal cation-exchanged clay catalysts for organic synthesis demonstrates the application of phenolic structures in facilitating chemical reactions, pointing towards innovations in sustainable materials and processes (Tateiwa & Uemura, 1997).
Properties
IUPAC Name |
3-fluoro-5-(4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOCVLIQKICRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683550 |
Source
|
Record name | 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-01-2 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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